2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)-
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Overview
Description
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- is a complex organic compound characterized by a cyclopropene ring substituted with phenyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- typically involves the cyclopropanation of appropriate precursors. One common method is the reaction of diphenylacetylene with a thienyl-substituted diazo compound under the influence of a transition metal catalyst. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Rhodium or copper complexes
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorination with thionyl chloride.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl and thienyl groups can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Cyclopropen-1-one, 2,3-diphenyl-
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Properties
CAS No. |
824425-15-2 |
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Molecular Formula |
C20H14O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,3-diphenyl-1-thiophen-2-ylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H14O2S/c21-19(22)20(16-12-7-13-23-16)17(14-8-3-1-4-9-14)18(20)15-10-5-2-6-11-15/h1-13H,(H,21,22) |
InChI Key |
GIYYZFQXJNZMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CS3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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